molecular formula C11H12N2O B13363094 Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol

Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol

Cat. No.: B13363094
M. Wt: 188.23 g/mol
InChI Key: XNACMLRSCVTZFB-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol is a compound that features a cyclobutane ring substituted with a benzoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzoimidazole derivative with a cyclobutanone precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials and coordination polymers.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The benzoimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a benzoimidazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(1R,2R)-2-(benzimidazol-1-yl)cyclobutan-1-ol

InChI

InChI=1S/C11H12N2O/c14-11-6-5-10(11)13-7-12-8-3-1-2-4-9(8)13/h1-4,7,10-11,14H,5-6H2/t10-,11-/m1/s1

InChI Key

XNACMLRSCVTZFB-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1N2C=NC3=CC=CC=C32)O

Canonical SMILES

C1CC(C1N2C=NC3=CC=CC=C32)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.